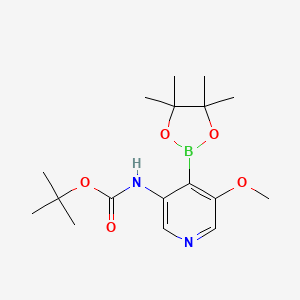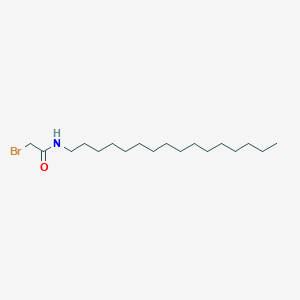![molecular formula C13H13ClFNO B1372245 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride CAS No. 1171709-18-4](/img/structure/B1372245.png)
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride typically involves the reaction of 3-fluorophenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological processes and pathways, particularly in proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Chlorophenoxy)methyl]aniline hydrochloride
- 3-[(3-Bromophenoxy)methyl]aniline hydrochloride
- 3-[(3-Iodophenoxy)methyl]aniline hydrochloride
Uniqueness
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride is unique due to the presence of the fluorine atom, which imparts specific chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and iodo counterparts .
Propiedades
IUPAC Name |
3-[(3-fluorophenoxy)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMMHHWQSPSNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


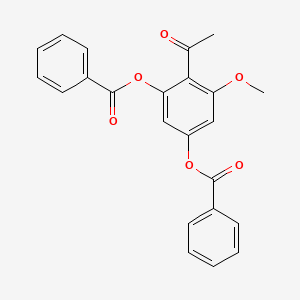
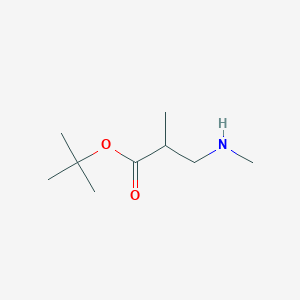
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)
![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)


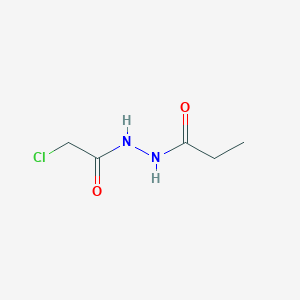
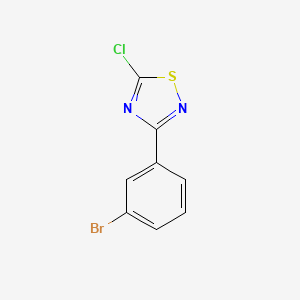
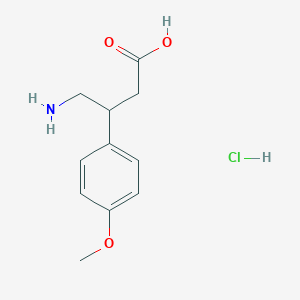
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)
